8-(Cyclopentylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(Cyclopentylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopentylmethyl group attached to the purine ring, which differentiates it from other purine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopentylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of 1,3-dimethylxanthine with cyclopentylmethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopentylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 2 and 6, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated purine derivatives.
Scientific Research Applications
8-(Cyclopentylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(Cyclopentylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
8-(Cyclopentylmethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
CAS No. |
93214-96-1 |
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Molecular Formula |
C13H18N4O2 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
8-(cyclopentylmethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O2/c1-16-11-10(12(18)17(2)13(16)19)14-9(15-11)7-8-5-3-4-6-8/h8H,3-7H2,1-2H3,(H,14,15) |
InChI Key |
FEXVRZBSAAFDMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CC3CCCC3 |
Origin of Product |
United States |
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